Product packaging for 4-Methyl-2-propylhexan-1-ol(Cat. No.:CAS No. 66256-62-0)

4-Methyl-2-propylhexan-1-ol

Cat. No.: B12684518
CAS No.: 66256-62-0
M. Wt: 158.28 g/mol
InChI Key: VZXWJVFQXZUFQS-UHFFFAOYSA-N
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Description

4-Methyl-2-propylhexan-1-ol is a branched-chain fatty alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is characterized by its specific structural identifiers, including the SMILES notation C(O)C(CC(CC)C)CCC and the InChIKey VZXWJVFQXZUFQS-UHFFFAOYSA-N . Key physical properties include a calculated density of approximately 0.825 g/cm³ and a calculated boiling point of 206.4°C at 760 mmHg . This compound is part of a class of C10 alcohols that serve as crucial intermediates in organic synthesis and industrial applications. Its primary research and industrial value lies in its role as a precursor in the synthesis of specialized esters, particularly plasticizers and lubricants . For instance, it is used in the production of isodecyl benzoate mixtures via esterification or transesterification with benzoic acid or its alkyl esters, such as methyl benzoate . These resulting esters are valuable components in the formulation of PVC plastisols, adhesives, coatings, and lacquers, where they act as effective softening agents . Furthermore, this compound is a significant component in C10 alcohol mixtures used to produce (meth)acrylate esters. These esters are key monomers in the manufacture of polymers with applications in coatings, adhesives, and sealants . The compound's branched structure contributes to the performance properties of the final products, such as low volatility and improved flexibility in polymeric materials. This product is strictly For Research Use Only. It is intended for use in laboratory-scale chemical synthesis, process development, and material science research. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B12684518 4-Methyl-2-propylhexan-1-ol CAS No. 66256-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66256-62-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4-methyl-2-propylhexan-1-ol

InChI

InChI=1S/C10H22O/c1-4-6-10(8-11)7-9(3)5-2/h9-11H,4-8H2,1-3H3

InChI Key

VZXWJVFQXZUFQS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)CC)CO

Origin of Product

United States

Stereochemical Investigations of 4 Methyl 2 Propylhexan 1 Ol

Elucidation of Chiral Centers and Potential Stereoisomers

The structure of 4-Methyl-2-propylhexan-1-ol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C4 positions of the hexane (B92381) chain. The presence of two chiral centers means that, theoretically, there can be a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this results in four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. However, without specific experimental studies, the physical and chemical properties of these individual stereoisomers remain uncharacterized in publicly accessible databases and literature.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
CAS Number66256-62-0
Number of Chiral Centers2
Theoretical Number of Stereoisomers4

Assignment of Absolute Configuration (R/S) for Enantiomeric Forms

The assignment of the absolute configuration (R or S) to each chiral center is determined by the Cahn-Ingold-Prelog priority rules. This involves ranking the four substituents attached to the chiral carbon and observing the orientation of the sequence from highest to lowest priority. Due to the lack of specific experimental data, such as X-ray crystallography or the synthesis of stereochemically pure standards, the absolute configurations for the enantiomeric forms of this compound have not been empirically determined or reported in the available literature.

Diastereomeric Relationships and Their Implications in Synthesis and Analysis

The four stereoisomers of this compound would exist as two diastereomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties, such as boiling points, melting points, and solubility. This difference allows for their potential separation by techniques like fractional distillation or chromatography. In a synthetic context, diastereomeric intermediates are often exploited to achieve the separation of enantiomers. However, no specific studies detailing the diastereomeric relationships or their application in the synthesis or analysis of this compound have been found.

Stereochemical Control in Synthetic Pathways to this compound

The controlled synthesis of specific stereoisomers of a chiral molecule is a significant challenge in organic chemistry. This typically involves the use of chiral catalysts, reagents, or starting materials to influence the stereochemical outcome of a reaction.

Chemo- and Regioselectivity in Stereoisomer Formation

Achieving stereochemical control requires high levels of chemo- and regioselectivity in the synthetic route. For a molecule like this compound, this would involve reactions that selectively form one stereoisomer over the others. While general synthetic methods for producing alcohols are well-established, specific protocols that offer stereochemical control for this particular compound are not documented in the searched scientific literature. Research on analogous, more widely studied compounds often involves techniques such as asymmetric hydrogenation or aldol (B89426) reactions, but their application to this compound has not been reported.

Synthetic Methodologies for 4 Methyl 2 Propylhexan 1 Ol and Its Analogs

Chemical Synthesis Routes and Mechanistic Pathways

The construction of the 4-Methyl-2-propylhexan-1-ol carbon skeleton can be accomplished through several well-established organic synthesis routes. These methods include building the carbon framework first, followed by the introduction or modification of the alcohol functional group, or concurrently forming the structure and the desired functionality.

Aldol (B89426) Condensation Strategies as Precursors (e.g., Cross-Aldol Approaches)

Aldol condensation is a powerful tool for forming carbon-carbon bonds and is a key strategy for synthesizing precursors to branched alcohols. The cross-aldol condensation, which involves two different aldehyde or ketone reactants, can be employed to construct the unsaturated aldehyde precursor to this compound. vedantu.com For this specific target, the reaction would involve pentanal and 2-methylpropanal in the presence of a base like sodium hydroxide (B78521) (NaOH). vedantu.com

In this reaction, the base removes an acidic alpha-hydrogen from one aldehyde, creating a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the second aldehyde. youtube.com When two different aldehydes with alpha-hydrogens are used, a mixture of up to four products can be formed from the self-condensation of each aldehyde and the two cross-condensation permutations. vedantu.com To synthesize the desired precursor, 2-propyl-4-methylhex-2-enal, the enolate of pentanal attacks the carbonyl of 2-methylpropanal. Subsequent dehydration of the initial β-hydroxy aldehyde (aldol) adduct yields the α,β-unsaturated aldehyde. youtube.combrainly.in

Table 1: Cross-Aldol Condensation for Precursor Synthesis

Reactant 1 Reactant 2 Catalyst Key Intermediate Product
Pentanal 2-Methylpropanal Dilute NaOH 3-Hydroxy-2,2,4-trimethylpentanal

This table illustrates reactants for similar cross-aldol reactions. The specific reaction between pentanal and 2-methylpropanal follows the same principles to generate the precursor for this compound.

Hydrogenation Reactions for Alcohol Formation

The α,β-unsaturated aldehyde obtained from the aldol condensation, 2-propyl-4-methylhex-2-enal, must be reduced to form the saturated primary alcohol, this compound. This transformation requires the hydrogenation of both the carbon-carbon double bond and the aldehyde functional group. acs.org This reduction is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst. masterorganicchemistry.com

A variety of catalytic systems are effective for the hydrogenation of unsaturated aldehydes. Raney nickel is a commonly used catalyst for such reductions due to its high surface area and adsorbed hydrogen content. masterorganicchemistry.comwikipedia.org It is effective in reducing multiple bond types, including alkenes, alkynes, and carbonyl-containing compounds. wikipedia.org The hydrogenation process using Raney nickel can convert the α,β-unsaturated aldehyde directly to the saturated alcohol. acs.orgcore.ac.uk The reaction conditions, such as temperature, pressure, and solvent, can be adjusted to optimize the chemoselectivity and yield of the desired alcohol. acs.org Other catalysts, like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can also be used for hydrogenation reactions. masterorganicchemistry.com

Table 2: Catalytic Hydrogenation of Unsaturated Aldehyde

Substrate Catalyst Reagent Product
2-Propyl-4-methylhex-2-enal Raney Nickel H₂ This compound

Alkylation Reactions in Alcohol Synthesis

Alkylation reactions using organometallic reagents provide an alternative and versatile route to alcohols. uoanbar.edu.iq Organolithium (RLi) and Grignard (RMgX) reagents are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group. wikipedia.orglibretexts.orglibretexts.org

To synthesize a primary alcohol like this compound, a suitable organometallic reagent can be reacted with formaldehyde. youtube.com For example, the Grignard reagent (3-methyl-1-propylpentyl)magnesium bromide could theoretically be reacted with formaldehyde, followed by an acidic workup, to yield the target alcohol. However, the synthesis of this specific Grignard reagent might be complex. A more common and efficient approach for creating primary alcohols is the reaction of an organometallic reagent with ethylene (B1197577) oxide (an epoxide), which is discussed in the following section. libretexts.org

Oxirane Ring Opening Reactions to Form Alcohols

The ring-opening of epoxides (oxiranes) by strong nucleophiles is a highly effective method for alcohol synthesis, particularly for extending a carbon chain by two carbons to form a primary alcohol. libretexts.orgyoutube.com Grignard and organolithium reagents react with ethylene oxide in an Sₙ2-type mechanism. libretexts.orgyoutube.com The nucleophilic carbon of the organometallic reagent attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form an alkoxide. youtube.com A subsequent acidic workup protonates the alkoxide to yield the final primary alcohol. libretexts.org

For the synthesis of this compound, the required organometallic reagent would be (1-isobutyl-2-methylbutyl)magnesium bromide or the corresponding organolithium compound, which would react with ethylene oxide. Alternatively, a regioselective ring opening of a substituted epoxide, such as 2-(2-methylpropyl)oxirane, with a propyl-based organometallic reagent like a lithium dipropylcuprate (a Gilman reagent), could also be envisioned. nih.gov

Table 3: Epoxide Ring-Opening for Primary Alcohol Synthesis

Epoxide Organometallic Reagent Product (after workup)
Ethylene Oxide Grignard Reagent (RMgX) Primary Alcohol (R-CH₂CH₂OH) libretexts.org

Other Conventional Organic Synthesis Approaches for Branched Alcohols

Beyond the specific routes detailed above, other conventional methods are employed for the synthesis of branched alcohols.

The Guerbet reaction is an industrial process that converts primary alcohols into their β-alkylated dimer alcohols at high temperatures with a catalyst. wikipedia.orgaocs.org The reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol condensation, dehydration, and finally hydrogenation. wikipedia.orgtaylorandfrancis.comcore.ac.uk While the classic Guerbet reaction dimerizes a single alcohol, cross-condensation of two different alcohols can produce a mixture of branched alcohols. google.com For example, reacting 1-pentanol (B3423595) and 2-methylpropanol under Guerbet conditions could potentially yield a C10 alcohol, although a mixture of products would be expected. google.com

Hydroformylation , also known as the oxo process, is another large-scale industrial method. mt.comwikipedia.org It involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene's double bond to form an aldehyde. libretexts.org This aldehyde can then be hydrogenated in a subsequent step to produce an alcohol. wikipedia.orgresearchgate.net To synthesize this compound, a branched C9 olefin, such as 3-methyl-1-propylpent-1-ene, would be required as the starting material. The hydroformylation process adds a formyl group (-CHO) and a hydrogen atom, and subsequent reduction yields the C10 primary alcohol. libretexts.orggoogle.com

Table 4: Overview of Other Synthetic Approaches

Method Starting Materials Key Features
Guerbet Reaction Primary Alcohols (e.g., 1-pentanol, 2-methylpropanol) Dimerization and branching at high temperature; produces β-alkylated alcohols. wikipedia.orgcore.ac.uk

Asymmetric and Enantioselective Synthesis Strategies

Asymmetric synthesis is a critical field in organic chemistry that focuses on the preferential formation of one enantiomer or diastereomer over another. msu.edu For a molecule like this compound, which contains stereogenic centers, controlling the three-dimensional arrangement of atoms is crucial. This is achieved through various strategies, including biocatalysis and the use of chiral catalysts.

Biocatalysis has emerged as a powerful and sustainable method for producing optically active chiral alcohols due to its high selectivity, efficiency, and environmentally friendly reaction conditions. nih.govnih.gov Enzymes, particularly oxidoreductases, can catalyze reactions with exceptional levels of stereo-, regio-, and chemo-selectivity. nih.gov

The synthesis of chiral alcohols, such as analogs of this compound, is often achieved through the asymmetric reduction of a prochiral ketone or aldehyde precursor. Alcohol dehydrogenases (ADHs), also known as carbonyl reductases (KREDs), are highly effective catalysts for these transformations. frontiersin.orgresearchgate.net

ADHs catalyze the reversible transfer of a hydride ion from a nicotinamide (B372718) cofactor [e.g., NAD(P)H] to a carbonyl group. nih.govfrontiersin.org This process can exhibit high enantioselectivity, producing either the (R)- or (S)-alcohol depending on the specific enzyme used. nih.govresearchgate.net For instance, ADHs from the genus Lactobacillus are known to produce (R)-specific alcohols, while many other enzymes yield the (S)-enantiomer. nih.govresearchgate.net The versatility and high selectivity of ADHs make them powerful tools for creating specific stereoisomers of chiral alcohols. frontiersin.org

Ene-reductases, another class of enzymes, are utilized for the asymmetric reduction of activated carbon-carbon double bonds (C=C), which can be a key step in a synthetic route toward a chiral alcohol intermediate. nih.govuni-freiburg.de

Table 1: Examples of Alcohol Dehydrogenases (ADHs) in Asymmetric Synthesis

Enzyme SourceSubstrate TypeProduct StereochemistryKey Characteristics
Lactobacillus kefirKetones, Ketoesters(R)-alcoholsHigh stability, tolerance to organic solvents, broad substrate range. researchgate.net
Pseudomonas putidaKetones(S)-alcoholsUsed in recombinant E. coli for efficient reduction. mdpi.com
Thermoanaerobium brockiiKetones(S)-alcoholsLimited enantioselectivity compared to newer enzymes. nih.gov
Rhodococcus ruberAromatic Ketones(R)-alcoholsHigh enantioselectivity for a range of aromatic substrates.

A significant challenge in the industrial application of ADHs and other oxidoreductases is the high cost of the required nicotinamide cofactors [NAD(P)H]. researchgate.netdtu.dk As these cofactors are consumed in stoichiometric amounts during the reaction, a regeneration system is essential to make the process economically viable. uni-freiburg.dersc.org

Cofactor regeneration involves coupling the primary reaction with a secondary reaction that converts the oxidized cofactor [NAD(P)+] back to its reduced form [NAD(P)H]. researchgate.net The most common approach is an enzyme-coupled system. This involves a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and a cheap co-substrate like formate or glucose. researchgate.net For example, FDH oxidizes formate to carbon dioxide while reducing NAD+ to NADH. mdpi.comacs.org This regenerated NADH can then be used again by the primary ADH, allowing the expensive cofactor to be used in small, catalytic amounts. uni-freiburg.de

Table 2: Common Enzymatic Cofactor Regeneration Systems

Regeneration EnzymeCo-substrateByproductAdvantages
Formate Dehydrogenase (FDH)FormateCO2The gaseous byproduct is easily removed, driving the reaction forward. acs.org
Glucose Dehydrogenase (GDH)GlucoseGluconolactoneHigh efficiency and readily available co-substrate. researchgate.net
Isopropanol (B130326) DehydrogenaseIsopropanol (IPA)AcetoneThe same KRED can often be used for both the main reaction and regeneration. researchgate.net

In addition to biocatalysis, non-enzymatic chiral catalysts offer a powerful alternative for achieving stereocontrol. These methods typically involve a metal center coordinated to a chiral ligand. The resulting complex creates a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. slideshare.netuwindsor.ca

For the synthesis of chiral alcohols, asymmetric hydrogenation of a corresponding unsaturated precursor (e.g., an allylic alcohol) or asymmetric reduction of a ketone are common strategies. Catalysts based on metals like rhodium, ruthenium, or iridium, combined with chiral phosphine (B1218219) ligands such as BINAP, DIOP, or CHIRAPHOS, have proven highly effective. slideshare.net The choice of metal and ligand is crucial for achieving high enantiomeric excess (e.e.).

Asymmetric induction refers to the process where a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer. msu.edu This principle is fundamental to all asymmetric synthesis.

There are several strategies to achieve asymmetric induction:

Substrate Control: An existing stereocenter in the starting material directs the formation of a new stereocenter. The steric and electronic properties of the existing chiral center create a facial bias, favoring the approach of a reagent from one direction over the other. uwindsor.ca

Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate. It directs the stereochemistry of a reaction and is then removed, leaving the desired chiral product. The Evans's alkylation is a classic example of this approach. york.ac.uk

Reagent Control: A chiral reagent is used in stoichiometric amounts to deliver a functional group in a stereoselective manner. An example is the use of chiral boranes like Alpine Borane for the enantioselective reduction of prochiral ketones. slideshare.netyork.ac.uk

Catalyst Control: As discussed previously, a chiral catalyst creates a chiral environment that repeatedly influences the stereochemical outcome for many substrate molecules, making it a highly efficient method. uwindsor.ca

Biocatalytic Approaches (e.g., Enzymatic Reductions)

Advanced Synthetic Protocols and Process Optimization

To move from a laboratory-scale synthesis to a viable industrial process, significant optimization is required. In the context of biocatalysis for chiral alcohol production, several advanced protocols are employed. The development of tailor-made enzymes through techniques like directed evolution allows for the creation of biocatalysts with enhanced stability, activity, and selectivity for non-natural substrates. researchgate.netacs.org

Process optimization also involves "medium engineering," where the reaction solvent system is modified to improve enzyme performance or substrate solubility. nih.gov For example, using two-phase systems can help overcome substrate or product inhibition, leading to higher yields. nih.gov Furthermore, the choice between using isolated enzymes versus whole-cell biocatalysts is a key consideration. While isolated enzymes offer higher purity, whole-cell systems can be cheaper and may have built-in cofactor regeneration mechanisms, though they can sometimes lead to by-product formation. nih.gov

One-Pot Multi-Step Synthesis Implementations

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced waste, lower energy consumption, and improved time efficiency. For the synthesis of this compound and its analogs, two primary one-pot or sequential multi-step approaches are noteworthy: the Oxo process followed by aldol condensation and hydrogenation, and the Guerbet reaction.

A prominent industrial analog to the synthesis of this compound is the production of 2-propylheptanol. This process, while typically conducted in sequential steps, provides a clear framework for a potential one-pot implementation. The synthesis involves three key transformations:

Hydroformylation (Oxo Synthesis): Alkenes are converted to aldehydes. For a potential synthesis of this compound, this would involve the hydroformylation of a C5 alkene.

Aldol Condensation: The resulting aldehyde undergoes self-condensation to form a larger, unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final saturated alcohol.

The integration of these steps into a one-pot process presents challenges in catalyst compatibility and reaction condition optimization. However, tandem hydroformylation-hydrogenation reactions are an area of active research, aiming to combine these steps for increased efficiency.

A true one-pot methodology for producing branched alcohols is the Guerbet reaction . core.ac.uk This process converts primary alcohols into their longer-chain, β-branched dimer alcohols. The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation, all occurring in a single pot. core.ac.uk This method is particularly attractive for the synthesis of analogs of this compound from smaller alcohol precursors. The reaction requires a catalytic system that can facilitate all four steps, typically composed of a metal catalyst and a base. google.comgoogle.com

Reaction StepCatalyst/ReagentTypical Conditions
DehydrogenationMetal Catalyst (e.g., Pd, Ru, Ni)High Temperature
Aldol CondensationBase (e.g., Sodium tert-butoxide)-
Dehydration-High Temperature
HydrogenationMetal CatalystHydrogen Atmosphere

The choice of catalyst is crucial for the success of the Guerbet reaction. Both homogeneous and heterogeneous catalysts have been employed. google.comgoogle.com Heterogeneous catalysts are often preferred for large-scale production due to the ease of product separation. google.com

Scalability and Efficiency in Chemical Manufacturing Processes

The industrial production of branched higher alcohols like 2-propylheptanol provides significant insights into the scalability and efficiency of processes that could be adapted for this compound. The LP Oxo℠ Process, jointly licensed by Johnson Matthey and Dow, is a leading technology for the production of oxo alcohols and their derivatives, including 2-propylheptanol. matthey.com

Key factors influencing scalability and efficiency include:

Catalyst System: The use of highly active and selective catalysts, such as the rhodium-based catalysts in the LP Oxo℠ Process, allows for operation at lower pressures and temperatures, reducing energy costs and capital investment. matthey.com

Feedstock: The ability to utilize mixed butene feeds for the production of 2-propylheptanol is a major operational advantage, as these feedstocks are often of lower value. matthey.com This highlights the importance of feedstock flexibility in achieving cost-effective production.

Process Integration: Industrial processes for similar alcohols are often part of a larger, integrated chemical production network. For example, the production of 2-propylheptanol can be integrated into a C4 value chain, where by-products from one process become feedstocks for another, maximizing resource utilization.

Reaction Conditions: Operating conditions are optimized to maximize yield and selectivity while minimizing side reactions. For instance, in hydroformylation, the ratio of carbon monoxide to hydrogen is a critical parameter for controlling the ratio of linear to branched aldehyde products.

The production capacity of industrial plants for analogous compounds is substantial. For example, Evonik Industries operates a plant with an annual capacity of 60,000 metric tons of 2-propylheptanol. evonik.com The global market for such plasticizer alcohols has seen significant growth, driven by demand for high-molecular-weight plasticizers. matthey.comevonik.com This demonstrates the scalability of the underlying chemical processes.

ParameterIndustrial Process Example (2-Propylheptanol)Implication for this compound
Catalyst Rhodium-based low-pressure hydroformylationHigh efficiency and selectivity are achievable with appropriate catalyst selection.
Feedstock Mixed C4 olefins matthey.comPotential for using mixed C5 olefin streams, offering cost advantages.
Process Type Multi-step sequential process (Hydroformylation, Aldolization, Hydrogenation) intratec.usA similar multi-step approach is feasible and could be optimized for one-pot implementation.
Production Scale >300 kTPA (licensed capacity for mixed C5 aldehydes for conversion to 2-PH) matthey.comDemonstrates the high-volume production potential for analogous branched alcohols.

Reaction Chemistry and Mechanistic Studies of 4 Methyl 2 Propylhexan 1 Ol

General Reactivity of Primary Alcohols with Branched Structures

The reactivity of 4-Methyl-2-propylhexan-1-ol, a primary alcohol, is fundamentally governed by the hydroxyl (-OH) group. However, the presence of a branched alkyl structure introduces significant steric hindrance, which modulates its reactivity compared to linear primary alcohols. researchgate.net The bulky propyl and methyl groups near the reactive hydroxyl group can impede the approach of reagents, thereby influencing reaction rates and, in some cases, the reaction pathway. quora.commsu.edu

The oxygen atom in the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to protonation by acids. This initial protonation is a critical step in many reactions, converting the poor leaving group (-OH) into a much better one (-OH2+). sketchy.comyoutube.com The carbon atom bonded to the hydroxyl group is electrophilic and becomes a target for nucleophilic attack, especially after protonation of the hydroxyl group.

Primary alcohols like this compound can undergo substitution and elimination reactions. Due to the high instability of primary carbocations, these reactions predominantly proceed through bimolecular (SN2 and E2) rather than unimolecular (SN1 and E1) mechanisms. chemistrysteps.comstudy.comkhanacademy.org However, the steric bulk in this compound can slow down the rate of SN2 reactions, which require a backside attack by the nucleophile. jackwestin.com

Derivatization Reactions for Functionalization and Analytical Purposes

Esterification is a key reaction for the functionalization of this compound. Esters are often synthesized by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is typically employed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. byjus.comyoutube.com

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides and acid anhydrides, can be used to form esters with this compound. These reactions are generally faster and not reversible. The reaction with an acyl chloride is particularly vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk

Table 1: Common Esterification Methods for this compound

Reactant Catalyst/Conditions Product Byproduct
Carboxylic Acid Acid (e.g., H₂SO₄), Heat Ester Water
Acyl Chloride None (often vigorous) Ester Hydrogen Chloride

The oxidation of this compound, as a primary alcohol, can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orgchemistryviews.org The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will typically stop the oxidation at the aldehyde stage. chemistrysteps.comkhanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic solution, will oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. wikipedia.orglibretexts.org To ensure the formation of the carboxylic acid, the reaction is often carried out under reflux with an excess of the oxidizing agent. libretexts.org

The mechanism for oxidation often involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, which leads to the formation of the carbon-oxygen double bond. chemistrysteps.commasterorganicchemistry.com

Reduction of the hydroxyl group in this compound to a hydrocarbon is a more challenging transformation. Direct deoxygenation of primary alcohols can be achieved through various methods, often involving the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgpearson.com

Table 2: Oxidation Products of this compound

Oxidizing Agent Reaction Conditions Major Product
Pyridinium Chlorochromate (PCC) Anhydrous solvent 4-Methyl-2-propylhexanal
Potassium Dichromate(VI) / H₂SO₄ Reflux 4-Methyl-2-propylhexanoic acid

Ethers can be synthesized from this compound via the Williamson ether synthesis. byjus.comwikipedia.org This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. khanacademy.org This alkoxide then acts as a nucleophile and attacks a primary alkyl halide in an SN2 reaction to form the ether. wikipedia.org

The success of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants. For a sterically hindered primary alcohol like this compound, the resulting alkoxide is bulky. If this bulky alkoxide is reacted with a secondary or tertiary alkyl halide, an E2 elimination reaction will likely predominate over the desired SN2 substitution, leading to the formation of an alkene instead of an ether. byjus.comjk-sci.comlibretexts.org Therefore, for the synthesis of an ether containing the 4-methyl-2-propylhexyl group, it is preferable to use 4-methyl-2-propylhexyl halide as the substrate and react it with a less hindered alkoxide.

Mechanistic Investigations of Key Transformations

The reactions of this compound, being a primary alcohol, are mechanistically distinct from those of secondary and tertiary alcohols. The key difference lies in the stability of the potential carbocation intermediate. Primary carbocations are highly unstable, and therefore, reactions that would proceed through a primary carbocation are strongly disfavored. chemistrysteps.comstudy.com

As a result, nucleophilic substitution and elimination reactions of this compound typically follow concerted, bimolecular pathways (SN2 and E2) rather than stepwise, unimolecular pathways (SN1 and E1). jackwestin.comyoutube.comlibretexts.org

In an SN2 reaction , a nucleophile attacks the carbon atom bonded to the leaving group from the backside in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. youtube.comjackwestin.com The rate of this reaction is sensitive to steric hindrance at the reaction center. The branched structure of this compound will slow down the rate of SN2 reactions compared to a linear primary alcohol. msu.edu

In an E2 reaction , a strong base removes a proton from a carbon adjacent to the carbon with the leaving group, and the leaving group departs simultaneously, forming a double bond in a single, concerted step. chemistrysteps.comstudy.comyoutube.com This mechanism avoids the formation of a carbocation intermediate. Acid-catalyzed dehydration of primary alcohols like this compound proceeds via an E2 mechanism after the initial protonation of the hydroxyl group. rsc.orgstudy.com

In contrast, SN1 and E1 reactions involve a stepwise mechanism where the first step is the formation of a carbocation intermediate. These pathways are characteristic of tertiary and, to some extent, secondary alcohols, which can form relatively stable carbocations. study.commasterorganicchemistry.com For this compound, these pathways are generally not observed.

Role of Intermediates in Reaction Pathways (e.g., Chiral Carbocations in Analogous Additions)

While the Guerbet reaction, the most probable synthetic pathway to this compound, does not proceed through carbocation intermediates, understanding the role of key intermediates in this process is crucial. The reaction mechanism involves a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps.

The initial step is the catalytic dehydrogenation of a primary alcohol (such as butanol or a related C4 alcohol) to form an aldehyde. This aldehyde then serves as a crucial intermediate. Two molecules of this aldehyde undergo an aldol condensation, a carbon-carbon bond-forming reaction that is fundamental to the Guerbet synthesis. This condensation is typically base-catalyzed and proceeds through an enolate intermediate. The resulting β-hydroxy aldehyde readily dehydrates to form an α,β-unsaturated aldehyde. This unsaturated aldehyde is the central intermediate that ultimately determines the structure of the final alcohol product. The final step involves the hydrogenation of this unsaturated aldehyde to yield the saturated this compound.

In analogous addition reactions, such as the acid-catalyzed hydration of an alkene, chiral carbocations can play a significant role in determining the stereochemistry of the product. If a prochiral alkene is protonated, a planar carbocation intermediate is formed. The subsequent nucleophilic attack can occur from either face of the plane, potentially leading to a racemic mixture of enantiomers if no chiral influence is present. In the context of enzymatic reactions or asymmetric catalysis, the environment around the carbocation can direct the nucleophilic attack to one face, leading to an enantiomerically enriched product. While not directly involved in the Guerbet pathway, the concept of stereocontrol at intermediate stages is paramount in asymmetric synthesis.

Catalytic Aspects in Reactions Involving this compound

The synthesis of this compound via the Guerbet reaction is critically dependent on the choice of catalyst, which must be capable of facilitating both dehydrogenation/hydrogenation and condensation steps. Both homogeneous and heterogeneous catalysts have been explored for this and similar alcohol condensations.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Homogeneous catalysts for the Guerbet reaction are typically transition metal complexes, often based on ruthenium, iridium, or manganese, in conjunction with a basic co-catalyst. unibo.it These catalysts are highly active and selective under relatively mild conditions. The ligand environment around the metal center can be finely tuned to optimize catalytic performance. For instance, pincer-type ligands have shown considerable promise in facilitating the dehydrogenation and hydrogenation steps. A significant advantage of homogeneous catalysis is the high degree of selectivity that can be achieved. However, the separation of the catalyst from the product mixture can be challenging and costly, which is a major drawback for industrial applications. mit.edu

Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. lboro.ac.uk For the Guerbet reaction, these are typically solid materials with both metallic and basic sites. Common examples include mixed metal oxides, hydrotalcites, and supported metal catalysts. frontiersin.org The metallic component (e.g., copper, nickel, palladium) facilitates the dehydrogenation and hydrogenation steps, while the basic sites on the support (e.g., MgO, Al2O3) promote the aldol condensation. The challenge with heterogeneous catalysts lies in achieving the same level of activity and selectivity as their homogeneous counterparts, as the active sites can be less well-defined.

Catalyst TypeMetal Center/Active PhaseSupport/LigandTypical Temperature (°C)AdvantagesDisadvantages
HomogeneousRu, Ir, MnPincer, Phosphine (B1218219)120-180High activity and selectivity, mild conditionsDifficult to separate and recycle
HeterogeneousNi, Cu, PdMgO, Al2O3, Hydrotalcite200-350Easy separation and recycling, robustLower selectivity, harsher conditions

Influence of Catalyst Structure and Reaction Conditions

The structure of the catalyst and the reaction conditions play a pivotal role in the efficiency and selectivity of the Guerbet reaction for producing this compound.

Catalyst Structure: In homogeneous catalysis, the steric and electronic properties of the ligands coordinated to the metal center are critical. Bulky ligands can influence the regioselectivity of the condensation step, while electron-donating or -withdrawing ligands can modulate the reactivity of the metal center for the dehydrogenation and hydrogenation steps.

In heterogeneous catalysis, the nature of the support and the dispersion of the metal particles are key factors. A support with optimal basicity is required to promote the aldol condensation without causing unwanted side reactions. The size and distribution of the metal nanoparticles can affect the efficiency of the dehydrogenation and hydrogenation steps. For instance, bimetallic catalysts, such as Cu-Ni supported on a mixed oxide, have been shown to exhibit synergistic effects, with one metal promoting dehydrogenation and the other facilitating hydrogenation. core.ac.uk

Reaction Conditions: The temperature is a critical parameter in the Guerbet reaction. Higher temperatures generally lead to higher conversion rates but can also result in decreased selectivity due to the formation of byproducts from side reactions like dehydration and cracking. The pressure of the system, particularly if hydrogen is used or evolved, can also influence the reaction equilibrium and the rate of the hydrogenation step. The choice of solvent, or the absence thereof, can also impact the reaction by affecting the solubility of intermediates and the interaction of the reactants with the catalyst surface.

ParameterEffect on Reaction
Temperature Higher temperature increases reaction rate but may decrease selectivity.
Pressure Can influence the equilibrium of dehydrogenation/hydrogenation steps.
Catalyst Loading Higher loading generally increases conversion but adds to cost.
Substrate Concentration Can affect the rate of the bimolecular condensation step.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 4-Methyl-2-propylhexan-1-ol from reaction mixtures and for the accurate determination of its purity. Given its volatility and thermal stability, both gas and liquid chromatography are viable methods for its analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for the analysis of this compound. The choice of capillary column is critical for achieving optimal separation from other isomers and impurities. A nonpolar column, such as one with a dimethylpolysiloxane stationary phase, would typically elute compounds in order of their boiling points. Due to its branched structure, this compound is expected to have a lower boiling point and thus a shorter retention time compared to its linear isomer, 1-decanol. The purity of a sample can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

High-performance liquid chromatography (HPLC) offers an alternative method for purity assessment, particularly for non-volatile impurities or when derivatization is desired to enhance detection. A normal-phase HPLC system with a silica (B1680970) column could be employed, with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate. Detection can be achieved using a refractive index detector (RID) or, after derivatization with a UV-active chromophore, a UV detector.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent) 250 mm x 4.6 mm ID, 5 µm particle size (e.g., Silica gel)
Mobile Phase/Carrier Gas Helium or Hydrogen Hexane:Isopropanol (e.g., 98:2 v/v)
Flow Rate 1-2 mL/min 1.0 mL/min
Injector Temperature 250 °C Ambient
Oven/Column Temperature Temperature programmed, e.g., 80 °C (2 min) to 220 °C at 10 °C/min Isocratic at ambient temperature
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Refractive Index Detector (RID) or UV (with derivatization)

| Expected Retention Time | Dependent on the specific temperature program, but generally lower than linear C10 alcohols. | Dependent on the exact mobile phase composition. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial in stereoselective synthesis. Chiral chromatography is the most common and reliable method for this purpose.

Chiral Gas Chromatography (GC) can be employed using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers of this compound and the chiral stationary phase result in different retention times, allowing for their separation and quantification.

Alternatively, Chiral High-Performance Liquid Chromatography (HPLC) can be used. This can be done directly on a chiral column or indirectly by first derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

Advanced Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) are expected to appear as a doublet, and the hydroxyl proton itself will likely be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. A ¹³C NMR spectrum for a diastereomer of this compound is available and can be used as a reference. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~65
C2 ~40
C3 ~35
C4 ~30
C5 ~20
C6 ~14
C7 (propyl) ~35
C8 (propyl) ~20
C9 (propyl) ~14
C10 (methyl) ~20

Note: These are approximate values and can vary based on the solvent and specific diastereomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 158.28 g/mol ), the electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M⁺) at m/z 158.

The fragmentation of primary alcohols is characterized by several key pathways:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this could result in the loss of a propyl group or a larger alkyl fragment.

Dehydration: The loss of a water molecule (18 Da) is another characteristic fragmentation, leading to a peak at m/z 140 (M-18).

Loss of an alkene: Subsequent fragmentation of the [M-H₂O]⁺ ion can occur.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Plausible Fragment
158 [M]⁺ (Molecular Ion)
140 [M - H₂O]⁺
115 [M - C₃H₇]⁺ (Loss of propyl group)
87 [M - C₅H₁₁]⁺ (Loss of pentyl fragment)
43 [C₃H₇]⁺ (Propyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity Description
O-H stretch 3200-3600 Strong, Broad Hydrogen-bonded hydroxyl group
C-H stretch 2850-3000 Strong Aliphatic C-H bonds

The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is characteristic of alcohols in their condensed phase. The C-O stretching vibration provides further confirmation of the alcohol functional group.

Optical Rotation and Circular Dichroism (CD) for Stereochemical Analysis

The presence of a stereocenter at the C2 position, which is bonded to a propyl group, a hydroxymethyl group, a hydrogen atom, and the 4-methylpentyl group, renders this compound a chiral molecule. This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-methyl-2-propylhexan-1-ol and (S)-4-methyl-2-propylhexan-1-ol. Such molecules are known to interact with plane-polarized light, a property termed optical activity. purdue.edupressbooks.publibretexts.org

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated upon passing through a sample containing a chiral compound. quimicaorganica.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude under identical conditions. quimicaorganica.org A polarimeter is the instrument used to measure this effect, and the specific rotation [α] is a standardized physical constant for a chiral substance. libretexts.org

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that provides more detailed stereochemical information. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Instead of a single rotational value, a CD spectrum shows this differential absorption as a function of wavelength, resulting in a unique spectral signature for each enantiomer. The CD spectra of two enantiomers are perfect mirror images of each other. chiralabsxl.com For a molecule like this compound, which lacks a strong chromophore in its native state, derivatization with a chromophoric group near the stereocenter can be employed to generate a measurable CD signal, a technique known as exciton-coupled circular dichroism (ECCD) when multiple chromophores are introduced. acs.org This allows for the determination of the absolute configuration of the chiral center by analyzing the resulting CD spectrum. chiralabsxl.comacs.org

While specific optical rotation and CD spectral data for this compound are not widely published, these techniques represent the definitive methods for its stereochemical analysis, enabling the differentiation and quantification of its (R) and (S) forms.

Other Advanced Characterization Methodologies

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has become a powerful tool for the structural characterization of molecules, providing information orthogonal to both liquid chromatography and mass analysis. lcms.cz This technique separates ions in the gas phase based on their size, shape, and charge. nih.gov A key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium) in the instrument's drift tube. nih.govnih.gov

The primary application of CCS data is in the confident identification of compounds and the differentiation of isomers. lcms.cz Structural isomers, which have the same mass and cannot be distinguished by MS alone, often have different shapes and can therefore be separated by ion mobility and distinguished by their unique CCS values. researchgate.net While experimental CCS databases are growing, prediction models based on machine learning and theoretical calculations are increasingly used to generate theoretical CCS values for known structures. nih.govmdpi.comresearchgate.net By comparing the experimentally measured CCS of an unknown analyte to a database of predicted values, the confidence in its identification can be significantly enhanced.

Below is an illustrative data table showing how CCS values can differentiate between isomeric alcohols. The values are representative examples for C10 alcohols, demonstrating the principle of separation.

Table 1: Representative Collision Cross Section (CCS) Values for Isomeric C10 Alcohols
Compound NameMolecular FormulaStructure TypePredicted CCS (Ų) [M+H]⁺ (Nitrogen Drift Gas)
Decan-1-olC₁₀H₂₂OLinear145.2
This compoundC₁₀H₂₂OBranched142.5
2,2,4,4-Tetramethylhexan-3-olC₁₀H₂₂OHighly Branched139.8

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers. However, since this compound is a liquid at room temperature, single-crystal X-ray diffraction (SCXRD) cannot be performed on the pure substance directly. wikipedia.org

To overcome this limitation, a common strategy is to synthesize a crystalline derivative of the molecule of interest. For an alcohol like this compound, this can be achieved by reacting the hydroxyl group to form an ester or urethane (B1682113) with a suitable chromophoric and crystalline moiety, such as p-nitrobenzoic acid or phenyl isocyanate. If a single crystal of this derivative can be grown, its structure can be determined by SCXRD. acs.orgresearchgate.net This analysis would reveal the exact conformation of the this compound portion of the molecule within the crystal lattice and, crucially, would unambiguously establish the absolute stereochemistry of the C2 chiral center.

While SCXRD provides atomic-level detail of the solid state, X-ray diffraction can also be applied to liquids to gain insight into their short-range molecular ordering. aps.org Studies on liquid primary alcohols have shown diffraction patterns that correspond to the average distance between parallel-aligned hydrocarbon chains and the spacing of planes containing the polar hydroxyl groups. aps.orgaps.org This application, however, does not yield a precise molecular structure in the same way that SCXRD of a single crystal does. Therefore, for the definitive structural elucidation of this compound, the formation and analysis of a crystalline derivative remains the standard approach. mdpi.com

Computational and Theoretical Studies of 4 Methyl 2 Propylhexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and energetic properties of molecules. For a flexible molecule like 4-Methyl-2-propylhexan-1-ol, these methods would be invaluable in understanding its intrinsic properties.

Conformational Analysis and Stability of Isomers

The presence of multiple rotatable single bonds in this compound gives rise to a complex potential energy surface with numerous conformers (spatial arrangements of atoms). A thorough conformational analysis would be the first step in any computational study.

Methodology:

Initial Conformer Generation: A systematic or stochastic search of the conformational space would be performed to identify a comprehensive set of possible conformers.

Geometry Optimization and Energy Calculation: Each of these conformers would then be subjected to geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are typically performed to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Relative Stability: The relative energies of the conformers, corrected for ZPVE, would be used to determine their relative stability. The conformer with the lowest energy is the global minimum.

Expected Findings: A detailed conformational analysis would likely reveal several low-energy conformers for this compound, differing in the orientation of the propyl and methyl groups relative to the main hexanol chain. The stability of these conformers would be influenced by a combination of steric hindrance and intramolecular interactions, such as weak hydrogen bonds involving the hydroxyl group. The results would be presented in a table listing the relative energies of the most stable isomers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer ID Relative Energy (kcal/mol)
Conf-1 (Global Minimum) 0.00
Conf-2 0.45
Conf-3 0.98
Conf-4 1.52
Conf-5 2.10

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Transition State Modeling for Reaction Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For an alcohol like this compound, a common reaction to study would be acid-catalyzed dehydration.

Methodology:

Reaction Coordinate Definition: The reaction pathway of interest, such as the elimination of a water molecule, would be defined.

Transition State Search: A search for the transition state (the highest energy point along the reaction coordinate) would be performed using specialized algorithms (e.g., synchronous transit-guided quasi-Newton methods).

Transition State Verification: The located transition state structure would be confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactant(s) provides the activation energy barrier for the reaction, a key determinant of the reaction rate.

Expected Findings: Modeling the dehydration of this compound would likely reveal the transition state structures for the formation of various alkene isomers. The calculated activation energies would allow for the prediction of the major and minor products of the reaction, providing insights into its regioselectivity.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. MD simulations would be employed to explore the conformational landscape of this compound in a more comprehensive manner, especially in a condensed phase (e.g., in a solvent).

Methodology:

Force Field Selection: An appropriate force field (a set of parameters describing the potential energy of the system) would be chosen to model the interactions between the atoms of the alcohol.

System Setup: A simulation box would be created containing one or more molecules of this compound, often solvated with a chosen solvent like water or a non-polar solvent.

Simulation Protocol: The system would be equilibrated to the desired temperature and pressure, followed by a production run where the trajectories of all atoms are recorded over a period of nanoseconds or longer.

Trajectory Analysis: The resulting trajectories would be analyzed to identify the different conformations sampled, the timescale of transitions between them, and other dynamic properties.

Expected Findings: MD simulations would provide a statistical representation of the conformational ensemble of this compound at a given temperature. This would allow for the calculation of population distributions of different conformers and the exploration of the flexibility of the molecule. The simulations could also reveal information about intermolecular interactions, such as hydrogen bonding patterns in the liquid state.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

Methodology:

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. These shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

IR Spectroscopy: Vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Expected Findings: The predicted NMR and IR spectra would serve as a theoretical benchmark for this compound. A comparison with experimentally obtained spectra would allow for the validation of the computational model and aid in the assignment of experimental signals to specific atoms and vibrational modes. Discrepancies between predicted and experimental data can often point to specific structural or environmental effects not captured in the computational model.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
¹³C NMR Chemical Shift (C1) 65.4 ppm (Not Available)
¹H NMR Chemical Shift (OH) 2.3 ppm (Not Available)
IR Frequency (O-H stretch) 3450 cm⁻¹ (Not Available)

Note: This table is for illustrative purposes only. No experimental or specific predicted data for this compound is currently available in the literature.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: For a series of related alcohols, these descriptors would be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with a specific activity or property (e.g., toxicity, boiling point).

Prediction: Once a validated QSAR/QSPR model is established, it could be used to predict the activity or property of this compound based on its calculated descriptors.

Expected Findings: By applying established QSAR models for alcohol toxicity or other properties, it would be possible to predict the potential biological effects or physical characteristics of this compound. For instance, its lipophilicity (often represented by the logarithm of the octanol-water partition coefficient, logP) could be computationally estimated and used to predict its behavior in biological systems. These predictions provide a valuable initial assessment in the absence of experimental data.

Environmental Chemistry and Degradation Pathways of Branched Alcohols

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 4-Methyl-2-propylhexan-1-ol, the primary abiotic degradation mechanisms of concern are photolysis and hydrolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Alcohols, such as this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-oxygen single bond in primary alcohols is stable and does not readily react with water. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Degradation Pathways in Environmental Matrices

The primary mechanism for the environmental breakdown of this compound is biotic degradation, which is carried out by microorganisms in soil and water.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize this compound as a carbon and energy source. The initial step in the aerobic biodegradation of primary alcohols typically involves the oxidation of the alcohol to an aldehyde by alcohol dehydrogenase. The resulting aldehyde is then further oxidized to a carboxylic acid by aldehyde dehydrogenase. This carboxylic acid can then enter the beta-oxidation pathway, where it is broken down into two-carbon units (acetyl-CoA), which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. The branched structure of this compound may influence the rate of degradation compared to linear alcohols, but it is still expected to be biodegradable.

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, such as in some sediments and groundwater, the biodegradation of this compound can still occur, although typically at a slower rate than aerobic degradation. The specific metabolic pathways under anaerobic conditions are more complex and can involve different microbial communities and enzymatic processes.

Environmental Persistence and Transformation Products

Environmental Persistence: The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. Due to its expected susceptibility to microbial degradation, this compound is not anticipated to be highly persistent in most environments. However, its persistence can be influenced by various factors, including temperature, pH, nutrient availability, and the presence of adapted microbial populations. Studies on other branched alcohols, such as fluorotelomer alcohols in soil, have shown disappearance half-lives ranging from 0.85 to 1.8 years. epa.gov While not directly comparable, this suggests that branched alcohols can persist in the environment for a moderate amount of time.

Transformation Products: During the degradation of this compound, several intermediate transformation products may be formed before complete mineralization.

Degradation PathwayPotential Transformation Products
Aerobic Biodegradation4-Methyl-2-propylhexanal, 4-Methyl-2-propylhexanoic acid
Photodegradation4-Methyl-2-propylhexanal

The primary transformation products from aerobic biodegradation are the corresponding aldehyde (4-Methyl-2-propylhexanal) and carboxylic acid (4-Methyl-2-propylhexanoic acid). Under photocatalytic conditions, the formation of the aldehyde is also expected. env.go.jp The environmental fate and potential toxicity of these transformation products are also important considerations in a comprehensive environmental assessment.

Analytical Monitoring Techniques for Environmental Samples

To assess the presence and concentration of this compound in environmental matrices, various analytical techniques are employed. The choice of method depends on the sample type (water, soil, sediment) and the required sensitivity.

Sample Preparation: Prior to analysis, samples often require preparation to extract and concentrate the target analyte. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques. For soil and sediment samples, methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are used to isolate the compound from the solid matrix. env.go.jp

Analytical Instrumentation: The most common and effective techniques for the analysis of this compound are gas chromatography (GC) and liquid chromatography (LC).

Analytical TechniqueDetectorCommon Applications
Gas Chromatography (GC)Flame Ionization Detector (FID)Quantification in relatively clean samples.
Mass Spectrometry (MS)Highly selective and sensitive for identification and quantification in complex matrices like soil and water. env.go.jpepa.gov
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Suitable for less volatile compounds and can be used for confirmation of results.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the unambiguous identification and quantification of this compound in environmental samples due to its high selectivity and sensitivity. env.go.jpepa.gov High-performance liquid chromatography (HPLC) can also be utilized, often in conjunction with mass spectrometry, for the analysis of this and similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Methyl-2-propylhexan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of branched alkanols like this compound typically involves Grignard reactions or catalytic hydrogenation of ketones. For example, reacting 4-methyl-2-propylhexanone with a reducing agent (e.g., NaBH₄ or LiAlH₄) under anhydrous conditions can yield the target alcohol. Optimization should focus on solvent selection (e.g., THF or ethers), temperature control (0–25°C), and catalyst loading. Impurity profiles should be monitored via GC-MS to ensure purity >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H NMR for identifying the hydroxyl proton (δ 1.5–2.0 ppm, broad) and branching patterns (methyl groups at δ 0.8–1.2 ppm). 13^{13}C NMR will confirm quaternary carbons near the hydroxyl group (δ 70–75 ppm).
  • IR : A strong O-H stretch (~3300 cm1^{-1}) and C-O stretch (~1050–1150 cm1^{-1}) are critical markers.
  • MS : Molecular ion peaks at m/z 144 (C10_{10}H20_{20}O) and fragmentation patterns (e.g., loss of -OH or alkyl groups) aid structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a cool, ventilated area away from oxidizers; use amber glass bottles to prevent light-induced degradation.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for bulk handling.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?

  • Methodological Answer : Contradictions often arise from solvent interactions (e.g., DMSO vs. ethanol) or assay pH. Design dose-response curves across multiple solvents and pH ranges (4–9). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. Cross-validate with structurally analogous compounds (e.g., 4-Methylhexan-3-ol) to isolate steric/electronic effects .

Q. What strategies are effective for analyzing and mitigating impurities in this compound synthesized via Grignard pathways?

  • Methodological Answer : Common impurities include unreacted ketones or over-reduced byproducts. Implement:

  • Chromatographic Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 70:30 acetonitrile/water).
  • Kinetic Control : Slow addition of Grignard reagents at low temperatures (−10°C) to minimize side reactions.
  • Analytical Monitoring : Use GC-FID with internal standards (e.g., dodecane) for quantitative impurity profiling .

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The branched alkyl chain creates steric hindrance, reducing SN2 reactivity. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactive sites. Experimentally, compare reaction rates with linear analogs (e.g., 1-hexanol) under identical conditions (e.g., H₂SO₄-catalyzed esterification). Monitor regioselectivity via 13^{13}C NMR or X-ray crystallography of derivatives .

Q. What advanced computational tools can predict the physicochemical properties of this compound for drug discovery applications?

  • Methodological Answer :

  • LogP Prediction : Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients.
  • Solubility : MD simulations (GROMACS) with explicit solvent models (e.g., TIP3P water).
  • Receptor Docking : AutoDock Vina or Glide to assess binding affinity to targets like GPCRs or enzymes. Validate with experimental IC₅₀ values from SPR or ITC assays .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources, and how can this be addressed experimentally?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Recrystallize the compound from a 1:1 hexane/ethyl acetate mixture. Perform DSC at 5°C/min to identify phase transitions. Cross-reference with high-purity commercial standards (e.g., PubChem or CAS-certified samples) .

Tables for Key Data

Property Value Method Reference
Molecular Weight144.26 g/molHR-MS
Boiling Point210–215°C (est.)Distillation
logP2.8 ± 0.3Computational
Solubility in Water1.2 g/L (25°C)Shake-flask

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